molecular formula C29H29NO2 B12527604 3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol CAS No. 676125-31-8

3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol

Cat. No.: B12527604
CAS No.: 676125-31-8
M. Wt: 423.5 g/mol
InChI Key: ISWQKVBWNGAYCO-UHFFFAOYSA-N
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Description

3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with bis(4-methylphenyl)amino groups and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Once the biphenyl core is synthesized, it is further functionalized with bis(4-methylphenyl)amino groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to transport electrons and holes efficiently is crucial for its performance in devices like OLEDs and OPVs. In pharmaceuticals, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(N,N-diphenylamino)biphenyl: Similar structure but lacks the propanol moiety.

    4,4’-Bis(N,N-di-p-tolylamino)biphenyl: Similar structure with different substituents on the amino groups.

    4,4’-Bis(N,N-diphenylamino)stilbene: Contains a stilbene core instead of a biphenyl core.

Uniqueness

3-({4’-[Bis(4-methylphenyl)amino][1,1’-biphenyl]-4-yl}oxy)propan-1-ol is unique due to the presence of the propanol moiety, which can enhance its solubility and reactivity compared to similar compounds. This structural feature also allows for further functionalization, making it a versatile building block for various applications .

Properties

CAS No.

676125-31-8

Molecular Formula

C29H29NO2

Molecular Weight

423.5 g/mol

IUPAC Name

3-[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenoxy]propan-1-ol

InChI

InChI=1S/C29H29NO2/c1-22-4-12-26(13-5-22)30(27-14-6-23(2)7-15-27)28-16-8-24(9-17-28)25-10-18-29(19-11-25)32-21-3-20-31/h4-19,31H,3,20-21H2,1-2H3

InChI Key

ISWQKVBWNGAYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OCCCO

Origin of Product

United States

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